methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-formyl-1,5-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(4-11)7(8(12)13-3)9-10(5)2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVACNJDWHVVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as 1-methyl-1h-pyrazole-5-carboxylic acid have been found to interact with the aryl hydrocarbon receptor.
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking.
Biochemical Pathways
Indole derivatives, which share a similar heterocyclic structure, have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Analysis
Biochemical Properties
Methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By influencing the expression of genes related to these pathways, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, interfering with their normal function . This binding can lead to the inhibition of transcription and translation processes, ultimately affecting protein synthesis. Furthermore, the compound acts as an enzyme inhibitor, particularly targeting kinases and phosphatases involved in signal transduction pathways . These interactions result in the modulation of downstream signaling events and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of the compound in these organs, leading to cellular toxicity and organ dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which catalyze its conversion to more water-soluble metabolites for excretion . These metabolic processes can influence the overall bioavailability and efficacy of the compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is readily taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific organelles . These localization patterns are essential for its function and effectiveness in modulating cellular processes.
Biological Activity
Methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound has been studied for its applications in treating various diseases, including antimicrobial and anti-inflammatory conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 182.18 g/mol. Its structure features a pyrazole ring with a formyl group at the 4-position and a carboxylate moiety at the 3-position, which enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Its derivatives have been tested against various microorganisms, showing promising results in inhibiting bacterial growth. For instance, studies have highlighted its effectiveness against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects . Preliminary studies suggest that it interacts with enzymes involved in inflammatory pathways, potentially modulating immune responses. This interaction may lead to therapeutic applications in conditions characterized by chronic inflammation .
Synthesis Methods
Several synthetic routes have been developed to produce this compound efficiently:
| Method | Description | Yield |
|---|---|---|
| Vilsmeier-Haack Formylation | Involves the reaction of hydrazones with Vilsmeier-Haack reagent to introduce formyl groups. | Up to 79% |
| Transition-Metal Catalysis | Utilizes metal catalysts to facilitate the formation of pyrazole derivatives from simpler precursors. | Variable |
| Photoredox Reactions | Employs light to drive reactions that modify pyrazole structures for enhanced biological activity. | Variable |
These methods highlight the versatility of synthetic approaches available for this compound, enabling its production in both academic and industrial settings .
Case Studies and Research Findings
A review of literature reveals diverse applications of this compound:
- Anticancer Activity : Recent studies have indicated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds similar in structure have shown efficacy against breast cancer cells (MDA-MB-231) by inducing apoptosis and affecting cell cycle progression .
- Inflammatory Disease Models : In animal models of inflammation, derivatives of this compound have demonstrated significant reductions in inflammatory markers, suggesting potential therapeutic roles in diseases like arthritis .
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate is characterized by its unique pyrazole ring structure, which includes:
- Formyl Group : Enhances reactivity and allows for further derivatization.
- Dimethyl Substituents : Influence the compound's steric and electronic properties.
- Carboxylate Functionality : Contributes to its solubility and interaction with biological targets.
Medicinal Chemistry
This compound has been studied for its potential pharmacological properties:
- Antiviral Activity : Exhibits significant potential against various viral infections.
- Anticancer Properties : In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Anti-inflammatory Effects : Demonstrates the ability to reduce pro-inflammatory cytokines, indicating therapeutic potential for inflammatory diseases.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows it to participate in:
- Condensation Reactions : Useful for synthesizing more complex molecules.
- Functional Group Transformations : The formyl group can be converted into other functional groups, expanding its utility in synthetic chemistry.
Biological Studies
Research indicates that this compound interacts with multiple biological targets:
- Enzyme Inhibition Studies : Used as a building block for bioactive molecules that inhibit specific enzymes.
- Antimicrobial Activity : Significant antimicrobial effects have been documented against various bacterial strains, making it a candidate for antibiotic development.
Antimicrobial Studies
A study demonstrated that this compound showed substantial antimicrobial activity against several strains of bacteria and fungi. The results are summarized in the following table:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
| Bacillus cereus | 17 |
These findings suggest its potential as a lead compound in developing new antibiotics .
Anticancer Research
In vitro studies indicated that this compound could induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways, as illustrated below:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
These results highlight its potential application in cancer therapy .
Anti-inflammatory Activity
Experimental models showed that this compound effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The reduction percentages are shown below:
| Cytokine | Reduction (%) |
|---|---|
| TNF-alpha | 45 |
| IL-6 | 38 |
This indicates its therapeutic potential in treating inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazole Derivatives
Substituent Effects on Reactivity and Properties
The structural uniqueness of methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate lies in its substituent combination. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
Electronic and Steric Considerations
- Electron-Withdrawing vs. Electron-Donating Groups: The formyl group in the target compound (C4) creates an electron-deficient pyrazole ring, contrasting with electron-donating groups like amino (in ) or hydroxyl (in ). This difference impacts reactivity in electrophilic substitution or metal coordination .
Ester Group Influence
- Methyl vs. Ethyl Esters : The methyl ester in the target compound may confer lower molecular weight and higher metabolic lability compared to ethyl esters (e.g., ), which could affect pharmacokinetic profiles .
Preparation Methods
Vilsmeier-Haack Formylation of 1,5-Dimethylpyrazole Precursors
Method Overview:
The Vilsmeier-Haack reaction is a classic and widely applied method for the selective formylation of pyrazoles at the 4-position. This involves the treatment of 1,5-dimethylpyrazole or its derivatives with a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
- Starting from 1,5-dimethyl-1H-pyrazole-3-carboxylate, the compound is dissolved in DMF.
- Phosphoryl chloride is added dropwise at low temperature (typically 0 °C to room temperature).
- The reaction mixture is heated to 90–120 °C for several hours (commonly 3–6 hours) to promote electrophilic substitution at the 4-position.
- After completion, the reaction is quenched with water, and the product is isolated by extraction and purification.
- The reaction typically affords methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate in moderate to high yields (60–85%).
- Purity is confirmed by NMR and chromatographic methods.
- The Vilsmeier reagent acts as an electrophilic formylating agent, attacking the electron-rich 4-position of the pyrazole ring.
- The presence of methyl groups at N-1 and C-5 directs the regioselectivity to the 4-position.
Summary Table of Preparation Methods
| Method Number | Starting Material | Key Reagents/Conditions | Reaction Type | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1,5-Dimethyl-1H-pyrazole-3-carboxylate | POCl₃, DMF, 90–120 °C | Vilsmeier-Haack formylation | 60–85 | Selective 4-formylation |
| 2 | Acetone methylhydrazone | POCl₃, DMF, heating | Cyclization + formylation | Good | Hydrazone intermediate route |
| 3 | Trichloromethyl enones | Hydrazine or arylhydrazine, CHCl₃ reflux; MeOH reflux | Regioselective pyrazole formation + methanolysis | 41–97 | One-pot, regioselective, ester formed in situ |
| 4 | 3-Halo pyrazole esters | NaOH hydrolysis, acidic methanol esterification | Hydrolysis + esterification | >90 | Hydrolysis followed by esterification |
Detailed Research Findings and Notes
- The Vilsmeier-Haack reaction remains the most direct and widely used method for introducing the formyl group at the 4-position of 1,5-dimethylpyrazole derivatives, providing regioselectivity and good yields.
- The hydrazone intermediate method offers a novel approach to synthesizing 4-formylpyrazoles, enabling simultaneous ring formation and formylation, which can be advantageous for complex derivatives.
- The trichloromethyl enone approach is notable for its regioselectivity controlled by hydrazine type and for forming the methyl ester group in situ via methanolysis, streamlining synthesis.
- Hydrolysis and esterification of halo-substituted pyrazole esters provide a versatile route, especially when combined with oxidation or substitution steps to install the formyl group.
- Analytical techniques such as NMR, HPLC, GC, and single-crystal X-ray diffraction have been employed extensively to confirm structure, regioselectivity, and purity in these syntheses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate, and how can purity be ensured?
- Methodological Answer :
- Step 1 : Start with esterification of pyrazole-3-carboxylic acid derivatives using methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester .
- Step 2 : Introduce the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) at the 4-position of the pyrazole ring .
- Step 3 : Purify intermediates via column chromatography (silica gel, cyclohexane/ethyl acetate gradient) and confirm purity using HPLC (>98%) .
- Key Data :
| Reaction Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Esterification | 85–90 | 95% |
| Formylation | 70–75 | 90% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on pyrazole ring protons (δ 7.5–8.0 ppm for formyl groups) and ester methyl groups (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Confirm ester (C=O stretch at ~1700 cm⁻¹) and formyl (C=O stretch at ~1650 cm⁻¹) functionalities .
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
- Methodological Answer :
- Experimental : Conduct kinetic studies (e.g., monitoring by TLC or in situ FTIR) under varying temperatures and catalysts .
- Computational : Perform DFT calculations (B3LYP/6-31G*) to model transition states and electron density maps for formylation/esterification steps .
- Case Study : Quantum-chemical analysis of 1H-pyrazole-3-carboxylate derivatives revealed steric hindrance at the 4-position slows formylation .
Q. What strategies improve the stability of this compound under storage or reaction conditions?
- Methodological Answer :
- Storage : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the ester group .
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light .
- Derivatization : Convert the formyl group to a stable oxime or hydrazone derivative for long-term storage .
Q. How can this compound be functionalized to design bioactive derivatives?
- Methodological Answer :
- Step 1 : Condense the formyl group with amines (e.g., 2,3-diaminopyridine) to form Schiff bases for antimicrobial testing .
- Step 2 : Perform nucleophilic substitutions at the ester group (e.g., hydrolysis to carboxylic acid for metal coordination) .
- Case Study : Coupling with coumarin derivatives via tetrazole intermediates enhanced antitumor activity in vitro (IC₅₀ = 12 µM) .
Data-Driven Research Insights
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Analysis :
- Conflict : Yields for formylation range from 70% (Vilsmeier-Haack) to 50% (Duff reaction) due to competing side reactions .
- Resolution : Optimize POCl₃/DMF stoichiometry (1:2 molar ratio) and reaction time (4 hours) to minimize byproducts .
Q. How do computational studies align with experimental data for this compound?
- Comparison :
| Parameter | Experimental (X-ray/NMR) | Computational (DFT) |
|---|---|---|
| C=O bond length | 1.21 Å | 1.23 Å |
| Pyrazole ring planarity | Non-planar (θ = 5.2°) | Planar (θ = 0.8°) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
